2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
2-(4-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-methoxyphenyl group at position 2 and methyl groups at positions 5 and 6. This scaffold has attracted attention due to its versatility in medicinal chemistry, particularly as a precursor for radiotracers targeting the translocator protein (TSPO) in neuroinflammatory imaging . Its synthetic accessibility and structural tunability make it a model for exploring structure-activity relationships (SAR) among pyrazolo[1,5-a]pyrimidine derivatives.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-8-11(2)18-15(16-10)9-14(17-18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGBTXOHJQXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-methoxychalcone.
Cyclization: The chalcone undergoes cyclization with guanidine hydrochloride under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine core at the 5 and 7 positions using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Chemical Reactions Involving Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions. The presence of functional groups such as methoxy and methyl groups can influence the reactivity of these compounds.
Nucleophilic Substitution Reactions
The amine group in pyrazolo[1,5-a]pyrimidine derivatives can act as a nucleophile in reactions with electrophiles. This property is useful for synthesizing new derivatives with enhanced biological activity.
Electrophilic Addition Reactions
Electrophilic addition reactions can introduce new functional groups to the pyrazolo[1,5-a]pyrimidine scaffold, potentially altering its pharmacological properties.
Biological Activities of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including antimicrobial, anticancer, and immunomodulatory effects . The structural diversity of these compounds allows for optimization of their biological activity through modification of the pyrazolo[1,5-a]pyrimidine core.
Table 2: Biological Activities of Pyrazolo[1,5-a]pyrimidines
| Compound | Biological Activity | Reference |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | Antimicrobial, anticancer | |
| 5,7-dimethylpyrazolo[1,5-a]pyrimidines | Immunomodulatory | |
| 7-aryl-pyrazolo[1,5-a]pyrimidines | Anticancer |
Scientific Research Applications
The applications of 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine are primarily related to its use as a building block in the synthesis of ligands targeting the translocator protein (TSPO) . TSPO, formerly known as the peripheral benzodiazepine receptor, is significantly upregulated in pathological conditions, especially in activated microglia present at sites of central nervous system pathology .
Scientific Research Applications
This compound is a core structure in various TSPO-specific ligands used in PET studies and disease models .
- DPA-713: N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, commonly known as DPA-713, is a selective ligand for TSPO . It has been labeled with carbon-11 (<sup>11</sup>C) and used in PET studies to selectively bind TSPO in normal baboon brains . DPA-713 has also been evaluated in rat models of disease .
- DPA-714: The fluoroethoxy analog of DPA-713, DPA-714, has been synthesized and labeled with fluorine-18 (<sup>18</sup>F) for PET imaging .
- TSPO Imaging: DPA-713 derivatives, including iodo-DPA-713, have been developed for in vivo imaging of TSPO . These radioligands enable the measurement of active neuroinflammation in the brain, which is valuable in studying various neurological disorders .
- Preclinical Studies: <sup>11</sup>C-DPA-713 has been used in PET studies to visualize TSPO binding in baboon brains . The fluoroethoxy analog DPA-714 has been synthesized and labeled with <sup>18</sup>F for similar applications .
- Exposome Research: N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide is identified in human blood, and categorized as part of the human exposome, referring to the collection of exposures of an individual in a lifetime and how those exposures relate to health .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Substituent Effects on Molecular Properties
- Methoxy vs. Chloro Substituents: Replacing the 4-methoxyphenyl group with a 4-chlorophenylamino moiety (e.g., 2-(4-chlorophenylamino)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) increases molecular weight (MW = 297.70 g/mol) compared to the methoxy analog (MW = 401.46 g/mol for compound 7a) .
- Fluorinated Derivatives: 18F-DPA-714, a fluorinated analog, shows enhanced binding affinity (ipsilateral-to-contralateral uptake ratio = 2.8) compared to the non-fluorinated 11C-DPA-713 (ratio = 2.1) in murine neuroinflammation models. Fluorination improves metabolic stability and PET imaging efficacy .
Core Modifications :
- 5,7-Dimethyl vs. 5,7-Dihydroxy Derivatives :
5,7-Dimethylpyrazolo[1,5-a]pyrimidines (e.g., compounds 5a–c) exhibit superior drug-likeness parameters compared to 5,7-dihydroxy derivatives (9a–c). For example, compound 5a has a lower topological polar surface area (TPSA = 85 Ų) than 9a (TPSA = 120 Ų), favoring membrane permeability .
Stereoselectivity in Reduction Reactions :
NMR data confirmed conformational stability of the syn-isomer, enabling precise stereochemical analysis .
Antimicrobial Activity :
5,7-Dimethyl derivatives (e.g., 5a–c) demonstrate moderate antimicrobial activity (MIC = 32–64 µg/mL against S. aureus), outperforming 7-aryl-substituted analogs (13a–i, MIC = 64–128 µg/mL). The methyl groups likely enhance hydrophobic interactions with bacterial targets .
TSPO Binding and Neuroimaging :
- DPA-713 vs. PK11195: [11C]DPA-713 exhibits higher TSPO affinity (Kd = 4.1 nM) and lower nonspecific binding compared to the first-generation tracer [11C]PK11195 (Kd = 9.8 nM) .
Drug-Likeness and ADME Profiles
Lipinski’s Rule compliance for selected derivatives:
| Compound | MW (g/mol) | LogP | HBD | HBA | TPSA (Ų) |
|---|---|---|---|---|---|
| 5a (5,7-dimethyl) | 401.46 | 3.8 | 2 | 6 | 85 |
| 9a (5,7-dihydroxy) | 357.79 | 2.1 | 3 | 8 | 120 |
| 13a (7-aryl) | 416.36 | 4.2 | 2 | 7 | 90 |
- Key Observations : 5,7-Dimethyl derivatives (5a–c) comply with all Lipinski parameters (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), whereas dihydroxy analogs (9a–c) violate HBA and TPSA thresholds, limiting oral bioavailability .
Biological Activity
The compound 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine , also known as DPA-713 , is a selective ligand for the translocator protein (TSPO). This compound has garnered attention due to its potential applications in neuroimaging and therapeutic contexts, particularly concerning neuroinflammatory conditions.
Chemical Characteristics
- IUPAC Name : N,N-diethyl-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide
- Molecular Formula : C21H26N4O2
- Molar Mass : 366.465 g/mol
- Binding Affinity (K_i) : 4.7 ± 0.2 nM for TSPO .
DPA-713 functions primarily as a ligand for the TSPO, which is upregulated in various pathological conditions, particularly in the central nervous system (CNS). The TSPO plays a crucial role in cellular processes such as apoptosis, steroidogenesis, and inflammation. By binding to TSPO, DPA-713 can modulate these processes, making it a candidate for imaging and potentially treating neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that DPA-713 significantly stimulates pregnenolone synthesis in rat C6 glioma cells, with increases observed at levels 80% above baseline . This indicates its potential role in enhancing steroidogenic activity within the CNS.
In Vivo Studies
DPA-713 has been radiolabeled with carbon-11 for positron emission tomography (PET) imaging. In studies involving healthy volunteers and animal models, it has shown promising biodistribution characteristics, indicating its suitability for imaging TSPO in vivo . For instance:
- Biodistribution : PET studies indicated selective uptake in areas of the brain affected by neuroinflammation.
- Radiochemical Yield : Achieved at a yield of 16% with a specific activity of 270 GBq/μmol .
Case Studies and Research Findings
- Neuroinflammation Imaging :
- Potential Therapeutic Applications :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 366.465 g/mol |
| Binding Affinity (K_i) | 4.7 ± 0.2 nM |
| LogP | 3.1833 |
| Polar Surface Area | 28.0351 |
| Study Type | Findings |
|---|---|
| In Vitro | Increased pregnenolone synthesis by 80% |
| In Vivo | Selective uptake in inflamed brain regions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A three-step protocol starting from ethyl 2-cyanoacetate involves forming intermediates like ethyl 2-cyano-3-(dimethylamino)acrylate, followed by cyclization with acetylacetone under reflux in glacial acetic acid (yield: ~65%) . For derivatives, palladium-catalyzed direct C–H arylation or Sonogashira coupling reactions are effective for introducing substituents at the 3-position .
Q. How can structural characterization of pyrazolo[1,5-a]pyrimidine derivatives be performed using NMR and mass spectrometry?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for phenyl groups) and methyl groups (δ 2.3–2.6 ppm for C5/C7-CH3). Dearomatization studies show distinct geometric isomer patterns via NOESY .
- Mass Spectrometry : Molecular ions (e.g., m/z 271 [M⁺] for fluorinated derivatives) and fragmentation patterns confirm substituent placement .
Q. What in vitro assays are suitable for initial evaluation of TSPO binding affinity for this compound?
- Methodological Answer : Competitive radioligand binding assays using [³H]PK11195 or [³H]DPA-713 in membrane preparations (e.g., rat kidney mitochondria) are standard. IC₅₀ values <1 nM indicate high affinity, as seen for DPA-713 (Ki = 0.37–0.91 nM) . Include controls for TSPO polymorphism (rs6971) to assess genotype-dependent binding variability .
Advanced Research Questions
Q. How can researchers address variability in TSPO binding affinity caused by genetic polymorphisms (e.g., rs6971) when using this compound in PET imaging?
- Methodological Answer :
- Genotyping : Screen participants for TSPO rs6971 SNP (C/C, C/T, T/T) to stratify groups .
- Data Normalization : Adjust PET quantification (e.g., total distribution volume, VT) based on genotype. For example, C/C carriers show 30–50% higher [¹¹C]DPA-713 uptake than C/T .
- Alternative Tracers : Develop derivatives with reduced polymorphism sensitivity, such as fluorinated analogs .
Q. What strategies improve the pharmacokinetic profile and blood-brain barrier (BBB) penetration of DPA-713 derivatives for CNS applications?
- Methodological Answer :
- Lipophilicity Optimization : Log P values between 2.5–3.5 enhance BBB penetration. Fluorinated alkyl/alkynyl chains improve bioavailability (e.g., [¹⁸F]DPA-714) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hepatic clearance. In vivo studies in rodents show 60–70% brain uptake retention at 60 minutes post-injection .
Q. How to reconcile discrepancies between in vitro TSPO binding data and in vivo efficacy in disease models?
- Methodological Answer :
- Off-Target Effects : Use knockout (TSPO⁻/⁻) models to confirm specificity. For example, 3-chloro derivatives retain anxiolytic activity in TSPO⁻/⁻ mice, suggesting alternative targets .
- Pharmacodynamic Profiling : Combine PET imaging with cytokine assays (e.g., TNF-α/IL-6) in rheumatoid arthritis models to correlate tracer uptake with inflammation severity .
Q. What experimental approaches validate the specificity of [¹¹C]DPA-713 for macrophage activity in rheumatoid arthritis?
- Methodological Answer :
- Comparative Imaging : Use [¹¹C]PK11195 as a reference tracer. [¹¹C]DPA-713 shows 2.5-fold higher target-to-background ratios in arthritic joints .
- Histopathological Correlation : Post-PET synovial biopsies confirm colocalization of TSPO⁺ macrophages and tracer uptake (Spearman’s ρ >0.7) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
